molecular formula C19H16ClN5O3 B2623548 2-{8-chloro-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}-N-(4-ethoxyphenyl)acetamide CAS No. 1286697-46-8

2-{8-chloro-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}-N-(4-ethoxyphenyl)acetamide

Cat. No.: B2623548
CAS No.: 1286697-46-8
M. Wt: 397.82
InChI Key: BDSHPDZHLZLQEA-UHFFFAOYSA-N
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Description

2-{8-Chloro-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}-N-(4-ethoxyphenyl)acetamide is a heterocyclic compound featuring a triazolo[4,3-c]quinazolinone core fused with an acetamide moiety substituted at the 4-ethoxyphenyl position. The ethoxyphenyl group contributes to lipophilicity, influencing pharmacokinetic properties such as membrane permeability .

Properties

IUPAC Name

2-(8-chloro-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2-yl)-N-(4-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN5O3/c1-2-28-14-6-4-13(5-7-14)22-17(26)10-25-19(27)24-11-21-16-9-12(20)3-8-15(16)18(24)23-25/h3-9,11H,2,10H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDSHPDZHLZLQEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CN2C(=O)N3C=NC4=C(C3=N2)C=CC(=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-{8-chloro-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}-N-(4-ethoxyphenyl)acetamide involves multiple steps. One common synthetic route starts with the preparation of the quinazoline core, which is then functionalized with a chloro group. The triazole ring is introduced through a cyclization reaction involving appropriate precursors. The final step involves the attachment of the ethoxyphenyl acetamide side chain. Reaction conditions typically include the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Scientific Research Applications

2-{8-chloro-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}-N-(4-ethoxyphenyl)acetamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-{8-chloro-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}-N-(4-ethoxyphenyl)acetamide involves its interaction with specific molecular targets. The triazole and quinazoline rings can bind to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of key biological pathways, resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

Key Observations:

Substituent Effects :

  • The 8-chloro substituent in the target compound distinguishes it from analogs with sulfanyl (e.g., ) or sulfamoyl (e.g., ) groups. Chlorine’s electron-withdrawing nature may enhance binding to electrophilic enzyme pockets, as seen in kinase inhibitors .
  • The N-(4-ethoxyphenyl)acetamide group provides moderate lipophilicity compared to trimethylphenyl () or sulfamoyl () substituents. Ethoxy groups balance solubility and membrane permeability, critical for oral bioavailability .

Pharmacological Implications: Compounds with sulfanyl/sulfamoyl groups (e.g., ) exhibit antioxidant or antimicrobial properties due to sulfur’s redox activity. The target compound’s triazoloquinazolinone core, however, is more likely to target nucleotide-binding enzymes (e.g., topoisomerases) . Cinnamoyl derivatives () show anti-inflammatory activity, suggesting that the target compound’s acetamide group could be modified for similar applications.

Key Observations:

  • The target compound’s synthesis likely follows methods similar to , where 2-chloroacetamide derivatives react with heterocyclic intermediates under mild conditions. This contrasts with sulfanyl-containing analogs requiring thiol-disulfide exchange ().
  • Antioxidant-conjugated derivatives () employ carbodiimide-mediated coupling, a versatile approach absent in the target compound’s synthesis.

Pharmacokinetic and Toxicity Considerations

  • Lipophilicity : The ethoxy group (logP ~2.5*) in the target compound may improve blood-brain barrier penetration compared to polar sulfamoyl analogs (logP ~1.2) .
  • Metabolic Stability : Chlorine at position 8 reduces oxidative metabolism, as seen in halogenated quinazolines .
  • Toxicity : Trimethylphenyl analogs () risk hepatotoxicity due to steric hindrance in metabolic clearance, whereas the target compound’s smaller substituents may mitigate this.

*Estimated using ChemDraw.

Biological Activity

The compound 2-{8-chloro-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}-N-(4-ethoxyphenyl)acetamide is a synthetic organic molecule with a complex heterocyclic structure. It incorporates both quinazoline and triazole moieties, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential pharmacological applications, mechanisms of action, and comparative studies with similar compounds.

  • Molecular Formula : C19H16ClN5O2
  • Molecular Weight : 381.82 g/mol
  • CAS Number : 1286697-46-8

Biological Activity Overview

Compounds containing quinazoline and triazole structures have been extensively studied for their biological activities. The specific compound has demonstrated potential in various pharmacological domains:

  • Anticancer Activity : The compound has shown promising cytotoxic effects against several cancer cell lines.
  • Antimicrobial Properties : Research indicates potential efficacy against bacterial and fungal infections.
  • Anti-inflammatory Effects : Preliminary studies suggest that it may modulate inflammatory pathways.

The biological activity of this compound is believed to involve interactions with specific molecular targets:

  • DNA Binding : The compound's structure allows it to intercalate with DNA, influencing replication and transcription processes.
  • Enzyme Inhibition : It may inhibit key enzymes involved in cancer cell proliferation and inflammatory responses.

Anticancer Activity

A study evaluated the cytotoxic effects of various derivatives of triazoloquinazolines, including the compound in focus. The results indicated that it exhibited significant cytotoxicity with IC50 values ranging from 2.44 to 9.43 μM against HepG2 and HCT-116 cell lines . The presence of the chloro group was noted to enhance binding affinity to DNA.

Antimicrobial Properties

Research into quinazoline derivatives has shown that many possess antimicrobial activity. The compound’s structural features contribute to its ability to disrupt microbial cell walls or interfere with metabolic pathways essential for microbial survival.

Anti-inflammatory Effects

In vitro studies have demonstrated that related quinazoline compounds can inhibit the production of pro-inflammatory cytokines such as TNF-alpha . This suggests a potential role for the compound in treating inflammatory diseases.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential:

Compound NameStructure FeaturesBiological Activity
2-{8-chloroquinazolin-4(3H)-one}Quinazoline core without triazoleAnticancer
N-(4-methylphenyl)acetamideSimple acetamide structureAnti-inflammatory
3-(4-chlorophenyl)-1H-pyrazolePyrazole instead of triazoleAntimicrobial

The unique combination of both quinazoline and triazole rings in our compound is believed to enhance its biological activity compared to simpler derivatives .

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